molecular formula C9H8BrClFNO B2410453 N-(4-bromo-2-fluorophenyl)-3-chloropropanamide CAS No. 551926-70-6

N-(4-bromo-2-fluorophenyl)-3-chloropropanamide

Cat. No.: B2410453
CAS No.: 551926-70-6
M. Wt: 280.52
InChI Key: ZSMCIULDCHIWPQ-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-3-chloropropanamide is an organic compound characterized by the presence of bromine, fluorine, and chlorine atoms attached to a phenyl ring and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-3-chloropropanamide typically involves the reaction of 4-bromo-2-fluoroaniline with 3-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-bromo-2-fluoroaniline+3-chloropropanoyl chlorideThis compound\text{4-bromo-2-fluoroaniline} + \text{3-chloropropanoyl chloride} \rightarrow \text{this compound} 4-bromo-2-fluoroaniline+3-chloropropanoyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-3-chloropropanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

    Substitution: Products depend on the nucleophile used, such as N-(4-bromo-2-fluorophenyl)-3-alkoxypropanamide.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include amines or alcohols.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-3-chloropropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-3-chloropropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-3-chloropropanamide
  • N-(4-bromo-2-fluorophenyl)acetamide
  • 4-bromo-2-fluorobiphenyl

Uniqueness

N-(4-bromo-2-fluorophenyl)-3-chloropropanamide is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-3-chloropropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClFNO/c10-6-1-2-8(7(12)5-6)13-9(14)3-4-11/h1-2,5H,3-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMCIULDCHIWPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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